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molecular formula C10H13NOS B8495084 3-(Dimethylamino)-2-methyl-1-thiophen-2-ylprop-2-en-1-one

3-(Dimethylamino)-2-methyl-1-thiophen-2-ylprop-2-en-1-one

Cat. No. B8495084
M. Wt: 195.28 g/mol
InChI Key: UNTREYYGQZOXEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07786132B2

Procedure details

3-(Dimethylamino)-2-methyl-1-(thiophen-2-yl)prop-2-en-1-one (0.2 g, 1.02 mmol) was dissolved in isopropyl alcohol (2mL) at room temperature. Thiourea (0.077 g, 1.02 mmol) followed by potassium tert-butoxide (1.102 mL of a 1.0 M solution in 2-methyl-2-propanol) was added to the mixture, which was then heated to reflux overnight. The reaction was cooled down to rt and iodomethane (0.126 mL, 2.04 mmol) was added to the reaction, which was stirred for an additional 6 h. The volatiles were removed in vacuo and the residue was dissolved in ethyl acetate, washed with saturated aqueous sodium bicarbonate, water and brine. The organic layer was then dried with sodium sulfate, concentrated in vacuo and purified by flash chromatography using a gradient of 5 to 30% ethyl acetate in hexanes. The pure fractions yielded a tan solid (0.15 g). MS (M+H)+ 223.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.077 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.126 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CN(C)[CH:3]=[C:4]([CH3:12])[C:5]([C:7]1[S:8][CH:9]=[CH:10][CH:11]=1)=O.[NH2:14][C:15]([NH2:17])=[S:16].[CH3:18]C(C)([O-])C.[K+].IC>C(O)(C)C.CC(O)(C)C>[CH3:12][C:4]1[C:5]([C:7]2[S:8][CH:9]=[CH:10][CH:11]=2)=[N:14][C:15]([S:16][CH3:18])=[N:17][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
CN(C=C(C(=O)C=1SC=CC1)C)C
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
0.077 g
Type
reactant
Smiles
NC(=S)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0.126 mL
Type
reactant
Smiles
IC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for an additional 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the mixture, which
TEMPERATURE
Type
TEMPERATURE
Details
was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC=1C(=NC(=NC1)SC)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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